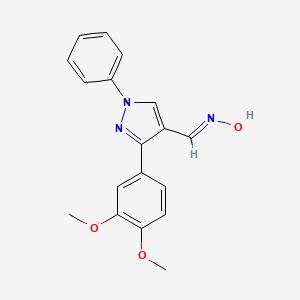

![molecular formula C19H21FN6O2S B5524512 5-fluoro-2-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5524512.png)

5-fluoro-2-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals known for their complex molecular structures and potential biological activities. While the exact compound was not directly identified, related research on benzenesulfonamide derivatives provides insights into their synthesis, molecular structures, and properties which might be relevant.

Synthesis Analysis

Research on related sulfonamide compounds involves various synthesis methods. For instance, derivatives of methane-, benzene-, and toluenesulfonamide have been synthesized, revealing the influence of substituents on molecular conformation and intermolecular interactions (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).

Molecular Structure Analysis

The molecular and supramolecular structures of similar sulfonamide derivatives have been reported, highlighting the impact of different substituents on torsion angles, hydrogen bonding, and π-π stacking interactions (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).

Chemical Reactions and Properties

The reactions and properties of sulfonamide derivatives can vary significantly based on their specific structures. For example, certain sulfonamides show antibacterial and cytotoxic activities, influenced by their molecular conformations and interactions (A.O. Ijuomah, D. C. Ike, M. Obi, 2022).

Physical Properties Analysis

The physical properties of these compounds, such as their crystal structures and hydrogen bonding patterns, are crucial for understanding their behaviors and potential applications. For instance, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide was detailed, highlighting π–π interactions and hydrogen-bonding interactions forming a three-dimensional network (Reham A. Mohamed-Ezzat, B. Kariuki, Rasha A. Azzam, 2023).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the specific molecular structure of the sulfonamide derivatives. Studies have shown that different substitutions on the benzene ring can significantly affect the biological activity and chemical reactivity of these compounds (N. Desai, Atul H. Makwana, R. Senta, 2017).

Scientific Research Applications

Antitumor Applications

A novel approach to antitumor drug development uses sulfonamide as the parent compound, including derivatives that contain 5-fluorouracil and nitrogen mustard. These compounds have been designed and synthesized to obtain potent antitumor agents with low toxicity. Specifically, compound 12b exhibited high antitumor activity and low toxicity in mice, with a significant therapeutic index, highlighting its potential as an effective antitumor agent (Huang, Lin, & Huang, 2001).

Photophysical and Photochemical Properties

Research into the photophysical and photochemical properties of compounds like dual fluorescent fluorophores has been conducted. Specifically, derivatives of p-(N,N-Dimethylamino)benzenesulfonamide (DMABSA) have shown promise in the study of transition metal cations, demonstrating changes in absorption and fluorescence upon complexation. These findings could have implications for the development of new materials for optical applications (Malval, Lapouyade, Leger, & Jarry, 2003).

COX-2 Inhibition for Anti-Inflammatory Applications

A series of sulfonamide derivatives have been synthesized and evaluated for their inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The introduction of a fluorine atom into these compounds preserved COX-2 potency and increased selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors. Such compounds are under investigation for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Antidepressant and Anxiolytic Properties

Compounds acting as 5-HT7 receptor antagonists have been explored for their potential antidepressant and anxiolytic properties. For instance, specific derivatives have shown significant activity in vivo, suggesting their therapeutic potential for treating central nervous system disorders. The development and evaluation of these compounds highlight the importance of targeting serotonin receptors for mental health interventions (Canale et al., 2016).

Antimicrobial and Antifungal Activity

New pyrazoline and pyrazole derivatives containing benzenesulfonamide moieties have been synthesized and evaluated for their antimicrobial and antifungal activities. The results indicated that some compounds were effective against various bacteria and fungi, suggesting potential applications in the development of new antimicrobial agents (Hassan, 2013).

properties

IUPAC Name |

5-fluoro-2-methyl-N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN6O2S/c1-13-3-6-17(22-12-13)24-19-8-7-18(25-26-19)21-9-10-23-29(27,28)16-11-15(20)5-4-14(16)2/h3-8,11-12,23H,9-10H2,1-2H3,(H,21,25)(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUECCJJQUNMLMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=C(C=CC(=C3)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5524430.png)

![1-methyl-N-[3-methyl-1-(3-pyridinyl)butyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5524437.png)

![N-(2,4-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5524438.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5524466.png)

![3-methyl-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524479.png)

![2-(2-methoxyethyl)-9-(quinolin-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524486.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5524504.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5524508.png)

![4-ethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5524516.png)

![1-[(2,4-dichlorophenoxy)acetyl]-3-propoxypiperidine](/img/structure/B5524532.png)